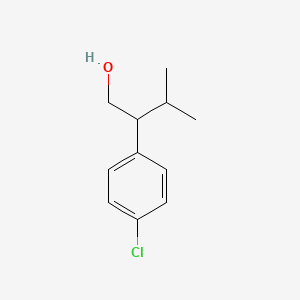
2-Thiocyanato-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-yl thiocyanate is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The thiocyanate group (-SCN) attached to the pyrrole ring introduces unique chemical properties, making this compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-yl thiocyanate can be synthesized through several methods. One common approach involves the thiocyanation of pyrrole derivatives using thiocyanating agents such as potassium thiocyanate (KSCN) in the presence of an oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in solvents like acetonitrile .
Industrial Production Methods: Industrial production of 2-Thiocyanato-1H-pyrrole often employs electrochemical methods. For instance, the anodic thiocyanation of nitrogen-containing aromatic and heteroaromatic compounds can be achieved through constant potential electrolysis of potassium thiocyanate in an undivided cell . This method is advantageous due to its mild reaction conditions, high yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-yl thiocyanate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Thiocyanato-1H-pyrrole involves its interaction with molecular targets through the thiocyanate group. This group can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects. The specific pathways and targets depend on the nature of the derivative and the context of its application .
Comparación Con Compuestos Similares
1H-Pyrrole-2-carbaldehyde: Another pyrrole derivative with an aldehyde group instead of a thiocyanate group.
1H-Pyrrole-2-carboxylic acid: Contains a carboxyl group, making it more acidic and reactive in different contexts.
1H-Pyrrole-2-thiol: Features a thiol group, which can undergo different reactions compared to the thiocyanate group.
Uniqueness: 1H-Pyrrole-2-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C5H4N2S |
|---|---|
Peso molecular |
124.17 g/mol |
Nombre IUPAC |
1H-pyrrol-2-yl thiocyanate |
InChI |
InChI=1S/C5H4N2S/c6-4-8-5-2-1-3-7-5/h1-3,7H |
Clave InChI |
HFULIPRJFZSFOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene](/img/structure/B8705940.png)







